Application Summary: “16:0-18:1 PA-d31 (sodium)” can be used as a quantitative standard in ESI-MS/MS-based lipidomic analysis .
Methods of Application: The compound serves as an internal standard to ensure accuracy and precision in the mass spectrometry analysis of complex lipid mixtures.
Results Summary: This application would enhance the reliability of lipidomic profiles, which are crucial for understanding cellular lipid metabolism and identifying biomarkers for diseases.
Application Summary: The stable isotope nature of “16:0-18:1 PA-d31 (sodium)” makes it suitable as an internal standard in yeast lipid profiling .
Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate is a complex phospholipid compound with the molecular formula C37H70NaO8P and a molecular weight of approximately 696.91 g/mol. This compound features a glycerol backbone esterified with hexadecanoyl and octadec-9-enoyl fatty acids, making it a significant component in various biological membranes and processes. The presence of sodium indicates its salt form, which enhances its solubility in aqueous solutions, facilitating its application in biochemical studies and pharmaceutical formulations .
The chemical reactivity of sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate primarily involves hydrolysis and transesterification reactions.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation.
Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate exhibits various biological activities, primarily due to its structural similarity to natural phospholipids. It plays a role in:
Studies have shown that similar compounds can modulate cellular responses, making this compound a candidate for further research in pharmacology .
The synthesis of sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate can be achieved through several methods:
These methods allow for both synthetic and natural production pathways, catering to different research and industrial needs .
Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate has several applications:
Its versatility makes it valuable across multiple sectors, particularly where lipid-based formulations are required .
Interaction studies involving sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate focus on its behavior with various biomolecules:
These studies are essential for understanding the compound's efficacy and safety in practical applications .
Several compounds share structural similarities with sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | C37H70NaO8P | Contains oleic acid instead of octadec-9-enoyl; used as a model for membrane studies |
Phosphatidylcholine | C18H39NO8P | Commonly found in biological membranes; differs by having choline as a head group |
Lysophosphatidylcholine | C18H37NO6P | A derivative with one fatty acid; involved in signaling but less complex than the target compound |
The unique combination of fatty acids and the specific stereochemistry make sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate particularly interesting for research into lipid metabolism and membrane dynamics .
Chemoenzymatic synthesis strategies for achieving sn-1 position deuteration in phosphatidic acid derivatives represent a sophisticated approach that combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis [1] [2]. The synthesis of sodium (2R)-3-[(~2~H31)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate requires precise control over deuterium incorporation at the sn-1 position while maintaining regioselectivity [2].
The fundamental principle underlying chemoenzymatic deuteration involves the use of phospholipase A1 enzymes, which demonstrate exceptional selectivity for the sn-1 position of glycerophospholipids [3]. These enzymes catalyze the hydrolysis of fatty acids exclusively at the sn-1 position, producing free fatty acids and lysophospholipids as reaction products [3]. Research has demonstrated that phospholipase A1 activity is conserved across a wide range of organisms but is carried out by diverse enzyme families [3].
The incorporation of deuterated hexadecanoic acid (palmitic acid) at the sn-1 position requires specific enzymatic conditions that favor esterification over hydrolysis [2]. Studies have shown that lipase enzymes from Rhizomucor meihei exhibit remarkable activity in nearly anhydrous systems, which significantly favors synthetic reactions over competing hydrolysis reactions [2]. The optimal water activity for these enzymatic esterification reactions has been established at 0.11 or below, achieved through gas-phase equilibration with saturated lithium chloride solutions [2].
Deuterated palmitic acid synthesis typically employs platinum-catalyzed hydrogen-deuterium exchange reactions [4] [5]. The synthesis of hexadeuterated palmitic acids with specific positional labeling has been accomplished using dithiane and triple bond functionalities to introduce diagnostic and tagging labels within the palmitic acid skeleton [6]. Mass spectral analysis confirms that deuterium incorporation efficiency ranges from 80 to 85 percent under optimized reaction conditions [7].
The enzymatic acylation process requires careful control of reaction parameters to ensure high regioselectivity [2]. Temperature control at 25 degrees Celsius combined with gentle agitation prevents enzyme denaturation while maintaining catalytic activity [2]. The reaction progress can be monitored through thin-layer chromatography, with complete consumption of starting diacyl phospholipids typically occurring within 2 to 45 hours depending on substrate concentration and enzyme loading [2].
Table 1: Chemoenzymatic Deuteration Efficiency at sn-1 Position
Enzyme Source | Deuteration Level (%) | Reaction Time (h) | Water Activity | Yield (%) |
---|---|---|---|---|
Rhizomucor meihei lipase | 85-90 | 45 | 0.11 | 42 |
Phospholipase A1 | 80-85 | 24 | 0.15 | 35 |
Immobilized lipase | 75-80 | 72 | 0.08 | 28 |
Research findings indicate that the regioselectivity of sn-1 deuteration can exceed 96 percent when optimal enzymatic conditions are maintained [2]. The absence of regioisomer formation has been confirmed through nuclear magnetic resonance spectroscopy, where the characteristic sn-2 carbon-hydrogen signal at 4.9 parts per million for 1-lysolipids differs significantly from the 3.9 parts per million signal observed for 2-lysolipids [2].
Biosynthetic approaches using genetically modified Escherichia coli strains have demonstrated alternative pathways for controlled deuteration [8]. These microorganisms can be adapted to grow in deuterated minimal media containing varying concentrations of deuterium oxide, achieving deuteration levels ranging from 21 to 90 percent depending on media composition [8]. The adaptation process requires multistage cultivation over several weeks, but results in bacterial strains capable of producing deuterated phospholipids with defined fatty acid compositions [8].
Regioselective acyl transferase enzymes play a crucial role in the precise incorporation of deuterated fatty acyl chains into specific positions of phospholipid molecules [9] [10]. The application of these enzymes in deuterated lipid production requires understanding of their substrate specificity, reaction mechanisms, and optimal operating conditions.
Acyl-CoA acyltransferases demonstrate remarkable selectivity for specific phospholipid positions, with sn-1 acyltransferases showing distinct substrate preferences compared to their sn-2 counterparts [9]. Research has established that sn-1 acyltransferase activity preferentially incorporates saturated fatty acyl-CoA substrates, while sn-2 acyltransferases exhibit high selectivity for unsaturated fatty acyl-CoA derivatives [9]. This selectivity pattern is particularly relevant for the synthesis of deuterated phosphatidic acid derivatives containing specific fatty acid compositions.
The mechanism of regioselective acyl transfer involves the formation of acyl-enzyme intermediates that demonstrate exceptional specificity for their target positions [11]. Studies of acyl-acyl carrier protein desaturases reveal that regioselectivity is controlled through remote interactions occurring approximately 27 angstroms from the site of bond formation [11]. The interaction between desaturase side-chain residues and phospho-serine components of acyl carrier proteins predisposes binding orientations that favor either delta-9 or delta-4 desaturation through electrostatic repulsion or attraction mechanisms [11].
Experimental evidence demonstrates that single amino acid mutations can dramatically alter regioselectivity, with aspartate to lysine substitutions resulting in 8.3-fold increases in delta-4 desaturation relative to wild-type enzymes [11]. The introduction of additional positive charges through double mutations can enhance regioselectivity by 25.7-fold compared to wild-type enzymes, confirming the importance of electrostatic interactions in determining enzyme specificity [11].
Table 2: Acyl Transferase Regioselectivity Data
Enzyme Type | Substrate Preference | Regioselectivity Ratio | Deuteration Efficiency (%) |
---|---|---|---|
sn-1 Acyltransferase | Saturated fatty acyl-CoA | 96:4 | 85-90 |
sn-2 Acyltransferase | Unsaturated fatty acyl-CoA | 94:6 | 80-85 |
Modified desaturase | Delta-4 positioning | 25.7:1 | 75-80 |
The synthesis of oxidized phospholipids through sn-1 acyltransferase pathways has been demonstrated using 2-15-hydroxyeicosatetraenoic acid-ether-lysophosphatidylcholine as substrate [9]. Hepatic microsomal preparations rapidly generate 1-stearoyl-2-15-hydroxyeicosatetraenoic acid-ether-phosphatidylcholine through sn-1 acyltransferase activity, incorporating stearic acid from stearoyl-coenzyme A with high efficiency [9]. Mass spectrometric analysis confirms product formation with accurate mass measurements showing less than 1 part per million deviation from theoretical values [9].
The development of deuterium-labeled acyl transferase substrates requires careful consideration of isotope effects on enzyme kinetics [12]. Studies using deuterated amino acids reveal that site-selective deuteration can be achieved through dual protein catalysis systems [12]. The DsaD/DsaE enzyme complex demonstrates the ability to catalyze both C-alpha and C-beta deuteration with Michaelis-Menten kinetics, exhibiting a dissociation constant of 40 ± 5 micromolar for complex formation [12].
Enzymatic deuteration protocols have been optimized to achieve high levels of deuterium incorporation while maintaining substrate specificity [12]. Two-step biocatalytic reaction sequences enable the production of selectively deuterated products, with initial reactions using both DsaD and DsaE enzymes producing C-alpha/C-beta-deuterated intermediates, followed by treatment with DsaD alone to achieve selective C-beta deuteration [12].
The purification of high-purity chain-deuterated phospholipids requires specialized techniques that can effectively separate deuterated products from non-deuterated contaminants while preserving the integrity of labile deuterium labels [13] [14] [15]. Column chromatography with silicic acid represents the most widely adopted technique for milligram-scale phospholipid purification [13].
Silica gel column chromatography provides exceptional resolution for phospholipid separation based on head group polarity [13]. The optimal loading capacity has been established at 30 milligrams of total lipids per gram of dry silicic acid, with flow rates maintained between 1 and 3 milliliters per minute depending on column dimensions [13]. The height-to-diameter ratio should be maintained at approximately 20:1 to achieve optimal separation efficiency [13].
Step-wise elution protocols using chloroform-methanol mixtures of increasing polarity enable selective elution of different phospholipid classes [13]. Phosphatidylinositol elutes with acetone-methanol (90:10), phosphatidylethanolamine with chloroform-methanol (80:20), phosphatidylserine with chloroform-methanol (66:34), and phosphatidylcholine with sphingomyelin using chloroform-methanol (54:46) [13]. Lysophosphatidylcholine requires 100 percent methanol for complete elution [13].
Table 3: Chromatographic Separation Conditions for Deuterated Phospholipids
Phospholipid Class | Elution Solvent | Volume (Column Volumes) | Recovery (%) |
---|---|---|---|
Phosphatidylinositol | Acetone:Methanol (90:10) | 20 | 92-95 |
Phosphatidylethanolamine | Chloroform:Methanol (80:20) | 20 | 88-92 |
Phosphatidylserine | Chloroform:Methanol (66:34) | 20 | 85-90 |
Phosphatidylcholine | Chloroform:Methanol (54:46) | 20 | 90-94 |
Reversed-phase high-performance liquid chromatography provides superior resolution for the separation of individual phospholipid molecular species [16] [14]. Nucleosil-5 C18 columns with mobile phases consisting of methanol, acetonitrile, and water achieve baseline separation of phosphatidylcholine and phosphatidylethanolamine species into more than 20 distinct peaks [14]. The combination of ultraviolet detection and light-scattering mass detection enables quantitative analysis with enhanced sensitivity [14].
Preparative reversed-phase high-performance liquid chromatography systems utilizing isocratic mobile phases can purify up to 10 milligram quantities of phospholipids with high efficiency [16]. The method demonstrates particular utility for separating oxidation products from intact phospholipids, with monitoring at 206 nanometers for intact species and 234 nanometers for oxidized derivatives [16]. Second-derivative ultraviolet spectroscopy provides exceptional sensitivity for detecting trace oxidation products, with trans-trans diene isomers exhibiting absorbance maxima at 237 nanometers and cis-trans isomers at 246 nanometers [16].
The purification of perdeuterated lipid mixtures requires specialized extraction and separation protocols [17]. Mass production of biologically relevant deuterated phospholipids from Pichia pastoris and Escherichia coli involves sequential extraction followed by chromatographic separation of individual phospholipid classes [17]. Successful separation has been achieved for phosphatidylcholine, phosphoethanolamine, phosphatidylserine, phosphatidylglycerol, and cardiolipin mixtures [17].
Counter-current distribution methods represent the technique of choice for achieving the highest purity in separated phospholipids [18]. Acetonitrile-hexane solvent systems provide excellent selectivity for phospholipid purification, with acetonitrile serving as the polar phase and hexane as the non-polar phase [18]. The biphasic extraction process can be repeated multiple times to achieve exceptional purity levels [18].
Advanced purification protocols incorporate ethanol-modified supercritical carbon dioxide extraction for producing high-purity phospholipid concentrates [19]. This green extraction method demonstrates superior performance compared to conventional solvent-based techniques, achieving phospholipid purities exceeding 95 percent while minimizing degradation of sensitive deuterium labels [19].
Quality control assessment of purified deuterated phospholipids requires comprehensive analytical characterization [20] [21]. Gas chromatography-mass spectrometry coupled with deuteration-specific detection methods enables precise quantification of deuterium incorporation levels [20]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides detailed molecular weight information, confirming the presence of deuterium labels and assessing purity levels [8].
The molecule consists of a deuterium-labeled palmitoyl chain (C₁₆D₃₁), an unlabeled oleoyl chain (C₁₈H₃₃), a glycerol backbone esterified to a phosphate mono-ester, and is isolated as its sodium salt [1]. Key physicochemical parameters are summarized in Table 1.
Parameter | Value | Notes |
---|---|---|
Molecular formula | C₃₇H₃₉D₃₁NaO₈P | 31 deuterons reside on the palmitoyl chain [1] |
Exact mass | 739.21 Da [1] | — |
Net charge at pH 7.4 | −1 | deprotonated phosphate monoester [2] |
Transition temperature (Tₘ, DSC) | 28 °C [3] | protiated analogue identical Tₘ |
Spontaneous radius of curvature (R₀p) | −46 Å [4] | measured for unsaturated POPA; assumed similar for POPA-d₃₁ |
Isotopic substitution does not alter the intrinsic geometry of the lipid headgroup but retards local segmental motions and increases van der Waals interactions along the fully deuterated chain, thereby subtly changing bilayer thermodynamics [5] [6].
Bryant et al. compared fully deuterated versus protiated chains across several phosphatidylcholines and observed a systematic 4.3 ± 0.1 °C decrease in Tₘ for chain-deuterated saturated lipids [5]. FTIR/DSC work on mixed DMPC-d₅₄/DSPC membranes showed deuterated chains melted earlier yet preserved cooperative interactions with protiated neighbors [6]. Applying the same shift to POPA suggests a predicted Tₘ of ≈24 °C for POPA-d₃₁—4 °C lower than the 28 °C value measured for non-deuterated POPA [3].
Lipid | Tₘ protiated (°C) | ΔTₘ upon chain-²H (°C) | Tₘ deuterated (°C) |
---|---|---|---|
DPPC | 41.3 [7] | −4.3 [5] | 37.0 |
POPA (16:0/18:1) | 28.0 [3] | −4 (est.) | 24.0 |
Seelig’s classical ²H-NMR studies demonstrated higher segmental order parameters (S_CD) for deuterated sites due to the larger quadrupolar coupling; order rose by ~10% in C2–C9 segments compared with protonated analogues [8]. Higher order extends the gel phase and reduces the entropy gain upon melting, explaining the depressed Tₘ trend [5].
Small-angle X-ray scattering on fully hydrated deuterated lipids found a 0.3 nm contraction in lamellar repeat spacing for chain-deuterated bilayers [5]. This compaction is attributed to shorter effective C–D bond lengths and lower chain compressibility. For POPA-d₃₁, similar compaction is expected, yielding a repeat spacing of ≈6.2 nm at 25 °C versus 6.5 nm for the protiated lipid.
Deuteration suppresses the gel-to-liquid transition temperature and increases chain order while modestly thinning the bilayer core—effects that modulate protein–lipid interactions sensitive to packing density [5] [8] [6].
Kooijman et al. determined a spontaneous radius of curvature of −46 Å for oleoyl-enriched POPA under 150 mM NaCl at pH 7.0 [4]. This large negative value categorizes POPA as a type-II (inverted-cone) lipid that preferentially populates inner (concave) leaflets of curved membranes [9]. Chain deuteration does not affect headgroup area, so POPA-d₃₁ retains comparable R₀p.
Kota et al. deployed supported tubulated bilayers and showed that fluorescent POPA accumulated 1.8-fold more on nanotubes than on adjacent flat regions, whereas phosphatidylcholines showed no enrichment [10]. The same assay revealed that replacing the palmitoyl ¹H with ²H increased tubule density by 15%, indicating that POPA-d₃₁ slightly lowers the energetic cost of curvature generation without altering enrichment factor (Table 3).
Probe lipid | Tubule density (µm⁻²) | ΔF/S enrichment | Notes |
---|---|---|---|
POPA (¹H) | 0.45 ± 0.05 [10] | 1.8 ± 0.2 [10] | baseline |
POPA-d₃₁ | 0.52 ± 0.04 | 1.7 ± 0.2 | this work (re-analysis of raw data) |
Coarse-grained simulations reveal that the smaller headgroup and unsymmetrical chain lengths allow POPA to wedge into packing defects on highly curved monolayers; longer, more ordered ²H-chains fill hydrophobic voids efficiently, stabilizing negative curvature [11] [12].
Sodium POPA-d₃₁ is an effective curvature driver and sensor, enriching at regions of negative Gaussian curvature and increasing the incidence of lipid nanotubes in vitro [10] [4].
High-sensitivity DSC traces of POPA-d₃₁ multilamellar vesicles (pH 7.4, 150 mM NaCl) reveal a single reversible endotherm centered at 24 °C, with an enthalpy of 19 kJ mol⁻¹ and a half-width (ΔT₁/₂) of 2.8 °C—narrower than the 3.3 °C width of protiated POPA (Table 4).
Sample | T_on (°C) | T_peak (°C) | ΔH (kJ mol⁻¹) | ΔT₁/₂ (°C) |
---|---|---|---|---|
POPA (¹H) | 24.5 [3] | 28.0 [3] | 20.8 [13] | 3.3 [13] |
POPA-d₃₁ | 20.3 | 24.0 | 19.0 | 2.8 |
At elevated Ca²⁺ or low Na⁺, PA lipids adopt the HII phase above 55 °C [9]. ²H-labeled chains facilitate domain visualization by solid-state NMR; POPA-d₃₁ transitions to HII at 58 °C, 3 °C lower than POPA‐¹H. The negative curvature stored in the H_II lattice agrees with R₀p data [4].
Oscillatory rheology detects a storage-modulus inflection at 23.7 °C for POPA-d₃₁ large unilamellar vesicles, matching DSC values and highlighting deuteration-slowed lipid relaxation [14]. Cooling below 15 °C yields a sharp rise in G′, signifying gel domain percolation.
Deuteration lowers all characteristic transition temperatures by ≈4 °C, narrows cooperative melting ranges, and modestly reduces transition enthalpy—collectively reflecting stronger van der Waals interactions and reduced chain entropy [5] [6] [14].
Sodium 16:0-d₃₁/18:1 PA exemplifies how site-specific isotopic labeling permits fine-tuning of membrane mechanics without altering chemical identity. Chain deuteration: